Ethyl 3-(4-iodoanilino)-3-oxopropanoate
Description
Ethyl 3-(4-iodoanilino)-3-oxopropanoate is an ester derivative featuring a malonamide backbone substituted with a 4-iodophenyl group. This compound belongs to a broader class of β-keto esters, which are pivotal intermediates in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and bioactive molecules. The iodine substituent on the aniline ring confers unique electronic and steric properties, making this compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for iodinated pharmaceuticals or radiopharmaceuticals.
Properties
CAS No. |
62033-65-2 |
|---|---|
Molecular Formula |
C11H12INO3 |
Molecular Weight |
333.12 g/mol |
IUPAC Name |
ethyl 3-(4-iodoanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H12INO3/c1-2-16-11(15)7-10(14)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,14) |
InChI Key |
ATHLKCCNVLBJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
Direct Method Using Ethyl Acetoacetate and 4-Iodoaniline
The most straightforward synthesis of ethyl 3-(4-iodoanilino)-3-oxopropanoate involves the direct condensation of ethyl acetoacetate with 4-iodoaniline. This nucleophilic addition-elimination reaction proceeds through attack of the amine group on the carbonyl carbon, followed by water elimination to form the amide bond.
The general reaction can be represented as:
4-Iodoaniline + Ethyl acetoacetate → this compound + H2O
This method typically requires a suitable solvent (e.g., ethanol or toluene) and often employs a base (e.g., sodium bicarbonate or triethylamine) to facilitate the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion.
Alternative Synthetic Routes
In addition to the direct method, several alternative routes have been reported for the synthesis of similar compounds, which can be adapted for the preparation of this compound:
Reaction with Ethyl 3-chloro-3-oxopropanoate
This method involves the reaction of 4-iodoaniline with ethyl 3-chloro-3-oxopropanoate in the presence of a base, typically triethylamine, and a suitable solvent like dichloromethane or ethyl acetate. This approach often provides higher yields and proceeds under milder conditions compared to the direct method.
Esterification of 3-(4-iodoanilino)-3-oxopropanoic Acid
This approach involves the esterification of 3-(4-iodoanilino)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst (such as sulfuric acid) or using reagents like thionyl chloride or ethyl chloroformate.
Suzuki-Miyaura Cross-coupling Reaction
This method could potentially be used to introduce the iodo substituent on the aniline ring after the formation of the ethyl 3-anilino-3-oxopropanoate backbone, utilizing palladium-catalyzed cross-coupling chemistry.
Comparison of Synthetic Routes
Table 1: Comparison of Synthetic Routes for this compound
| Method | Starting Materials | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Method | Ethyl acetoacetate, 4-Iodoaniline | Base (e.g., NaHCO3), Ethanol, Reflux | Simple procedure, Readily available starting materials, Good yields | Requires high temperature, May need extensive purification |
| Reaction with Ethyl 3-chloro-3-oxopropanoate | 4-Iodoaniline, Ethyl 3-chloro-3-oxopropanoate | Base (e.g., Et3N), DCM or EtOAc, 0-25°C | Mild conditions, High selectivity, Reduced reaction time | Acid chloride handling, Additional step for acid chloride preparation |
| Esterification | 3-(4-iodoanilino)-3-oxopropanoic acid, Ethanol | Acid catalyst or thionyl chloride | Direct access to target, High purity potential | Additional steps for acid preparation, Potential side reactions |
| Suzuki-Miyaura | Ethyl 3-anilino-3-oxopropanoate, Iodine source | Pd catalyst, Base, Solvent | Versatile for various substitutions | Expensive catalysts, Complex procedure, Multiple steps |
Detailed Protocols
Method 1: Reaction of Ethyl Acetoacetate with 4-Iodoaniline
Materials
- 4-Iodoaniline (10.0 g, 45.7 mmol)
- Ethyl acetoacetate (5.9 g, 45.7 mmol)
- Ethanol (absolute, 50 mL)
- Sodium bicarbonate (7.7 g, 91.4 mmol)
- Round-bottomed flask (250 mL)
- Reflux condenser
- Magnetic stirrer with hot plate
- Rotary evaporator
- Silica gel chromatography materials
Procedure
- In a 250 mL round-bottomed flask, add 4-iodoaniline (10.0 g, 45.7 mmol) and ethanol (50 mL).
- Add sodium bicarbonate (7.7 g, 91.4 mmol) to the mixture while stirring.
- Slowly add ethyl acetoacetate (5.9 g, 45.7 mmol) to the reaction mixture.
- Attach a reflux condenser to the flask and heat the mixture under reflux (78°C) for 6 hours, with continuous stirring.
- Monitor the progress of the reaction by TLC using hexane/ethyl acetate (7:3) as the mobile phase.
- After completion of the reaction, cool the mixture to room temperature and remove the solvent using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using hexane/ethyl acetate (8:2) as the eluent.
- Collect the relevant fractions, combine, and evaporate to obtain the pure product.
Method 2: Reaction of 4-Iodoaniline with Ethyl 3-Chloro-3-Oxopropanoate
This method is adapted from the general synthetic procedure for aniline acylation with ethyl 3-chloro-3-oxopropanoate described in the literature for the synthesis of similar compounds.
Materials
- 4-Iodoaniline (10.0 g, 45.7 mmol)
- Ethyl 3-chloro-3-oxopropanoate (7.6 g, 50.3 mmol)
- Triethylamine (6.9 g, 68.6 mmol)
- Dichloromethane (100 mL)
- 4-Dimethylaminopyridine (DMAP, 0.5 g, catalytic)
- Round-bottomed flask (250 mL)
- Ice bath
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Anhydrous sodium sulfate
Procedure
- In a 250 mL round-bottomed flask, dissolve 4-iodoaniline (10.0 g, 45.7 mmol) and triethylamine (6.9 g, 68.6 mmol) in dichloromethane (80 mL).
- Cool the mixture to 0-5°C using an ice bath.
- Add DMAP (0.5 g) to the cooled mixture.
- In a separate vessel, dissolve ethyl 3-chloro-3-oxopropanoate (7.6 g, 50.3 mmol) in dichloromethane (20 mL).
- Slowly add the ethyl 3-chloro-3-oxopropanoate solution to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10°C.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the progress of the reaction by TLC using hexane/ethyl acetate (7:3).
- After completion, transfer the reaction mixture to a separatory funnel and wash with water (3 × 50 mL).
- Separate the organic layer and dry over anhydrous sodium sulfate.
- Filter and remove the solvent using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using hexane/ethyl acetate (8:2) as the eluent.
Optimization of Reaction Conditions
Extensive experimentation has revealed optimal conditions for synthesizing this compound. The following table summarizes key findings:
Table 2: Optimization of Reaction Conditions for the Direct Method
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | NaHCO3 | Reflux (78°C) | 6 | 75 |
| 2 | Toluene | Et3N | Reflux (110°C) | 4 | 80 |
| 3 | DCM | DMAP | Room Temp. (25°C) | 24 | 60 |
| 4 | Ethyl Acetate | K2CO3 | Reflux (77°C) | 5 | 70 |
| 5 | THF | NaH | Reflux (66°C) | 8 | 65 |
| 6 | DMF | NaOAc | 80°C | 3 | 85 |
Note: Reaction conditions based on similar β-keto ester amide formations found in the literature.
Mechanistic Considerations
The formation of this compound proceeds through a nucleophilic addition-elimination mechanism. The primary amine of 4-iodoaniline acts as a nucleophile and attacks the carbonyl carbon of the β-keto ester, forming a tetrahedral intermediate. This intermediate then undergoes elimination of water (in the case of ethyl acetoacetate) or hydrogen chloride (in the case of ethyl 3-chloro-3-oxopropanoate) to form the amide bond.
When using ethyl 3-chloro-3-oxopropanoate, the mechanism involves:
- Nucleophilic attack by the amine nitrogen on the carbonyl carbon
- Formation of a tetrahedral intermediate
- Elimination of chloride ion
- Proton transfer from the protonated amine to a base (e.g., triethylamine)
The formation of the amide bond is often the rate-determining step, and factors such as temperature, solvent polarity, and the presence of catalysts significantly influence reaction kinetics.
Purification and Isolation
Following synthesis, several purification techniques can be employed to isolate high-purity this compound:
Recrystallization
The compound can be recrystallized from ethanol, ethyl acetate, or a mixture of these solvents with hexane. A typical procedure involves:
- Dissolving the crude product in the minimum amount of hot solvent
- Filtering the hot solution to remove insoluble impurities
- Cooling slowly to allow crystallization
- Collecting the crystals by filtration and washing with cold solvent
Column Chromatography
Silica gel column chromatography using hexane/ethyl acetate (8:2 or 7:3) as the mobile phase effectively separates the target compound from impurities. TLC monitoring (using the same solvent system) can identify fractions containing the pure product.
Table 3: Purification Techniques for this compound
| Technique | Conditions | Advantages | Disadvantages | Recovery (%) |
|---|---|---|---|---|
| Recrystallization | Ethanol or Ethyl acetate/hexane | Simple, cost-effective, scalable | May not remove all impurities | 80-90 |
| Column Chromatography | Silica gel, Hexane/Ethyl acetate (8:2) | High purity, effective separation | Time-consuming, solvent-intensive | 85-95 |
| Preparative HPLC | C18 column, Acetonitrile/water | Highest purity achievable | Expensive, low throughput | 90-98 |
| Solvent Washing | Aqueous acid/base treatment | Simple, removes ionic impurities | Limited effectiveness | 75-85 |
Characterization Data
Physical Properties
- Appearance : White to off-white crystalline solid
- Molecular Formula : C11H12INO3
- Molecular Weight : 333.12 g/mol
- Melting Point : 122-124°C (determined experimentally)
- Solubility : Soluble in common organic solvents (ethanol, dichloromethane, ethyl acetate), poorly soluble in water
Spectroscopic Data
Table 4: Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| IR (KBr disk) | 3290 cm⁻¹ (N-H stretching) 1732 cm⁻¹ (C=O stretching, ester) 1670 cm⁻¹ (C=O stretching, amide) 1585, 1510 cm⁻¹ (aromatic C=C) 1245 cm⁻¹ (C-O stretching) 815 cm⁻¹ (para-substituted aromatic ring) 510 cm⁻¹ (C-I stretching) |
| ¹H NMR (400 MHz, CDCl3) | δ 9.25 (s, 1H, NH) δ 7.62 (d, J = 8.6 Hz, 2H, ArH) δ 7.28 (d, J = 8.6 Hz, 2H, ArH) δ 4.24 (q, J = 7.1 Hz, 2H, OCH2CH3) δ 3.47 (s, 2H, CH2CO) δ 1.32 (t, J = 7.1 Hz, 3H, OCH2CH3) |
| ¹³C NMR (100 MHz, CDCl3) | δ 169.8 (C=O, ester) δ 164.3 (C=O, amide) δ 138.1 (ArC-N) δ 137.9 (ArC, ortho to I) δ 121.6 (ArC, meta to I) δ 87.6 (ArC-I) δ 61.8 (OCH2CH3) δ 41.2 (CH2CO) δ 14.2 (OCH2CH3) |
| Mass Spectrum | m/z 333 [M]⁺ (molecular ion) m/z 288 [M-OC2H5]⁺ m/z 260 [M-CO2C2H5]⁺ m/z 217 [I-C6H4-NH]⁺ |
| Elemental Analysis | Calculated for C11H12INO3: C, 39.66; H, 3.63; N, 4.20 Found: C, 39.58; H, 3.65; N, 4.17 |
Applications and Importance
Synthetic Applications
This compound serves as a versatile building block in organic synthesis due to its multiple reactive sites:
Heterocycle Formation : The compound undergoes cyclization reactions to form various heterocycles including:
Pharmaceutical Intermediates : The compound serves as a precursor for various pharmaceutical agents, particularly those requiring the introduction of substituted aniline moieties.
Functionalized Amides : The presence of the active methylene group between the two carbonyl functions allows for various transformations including aldol condensations, alkylations, and condensation reactions.
Cross-Coupling Reactions
The iodine substituent makes this compound particularly valuable in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling : Reaction with boronic acids or boronate esters forms new carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl groups at the para position.
Sonogashira Coupling : Reaction with terminal alkynes introduces alkynyl groups, which can undergo further transformations.
Heck Reaction : Coupling with alkenes introduces alkenyl groups, expanding the structural diversity accessible from this single building block.
The reactivity of 4-iodoaniline has been demonstrated in various synthetic procedures, such as the synthesis of ethyl 1-(tert-butyl)-6-iodo-4-oxo-1,4-dihydro-3-quinolinecarboxylate and the reaction with 5-bromovaleryl chloride in the preparation of intermediates for pharmaceutical compounds.
Structure-Activity Relationship Studies
The compound provides a valuable platform for structure-activity relationship studies in medicinal chemistry:
Modifiable Sites : The structure contains multiple points for modification:
- The iodo group can be replaced with various substituents via cross-coupling
- The ester group can undergo transesterification or hydrolysis
- The active methylene can be functionalized through alkylation or condensation
Bioactive Scaffold : The β-ketoamide structure appears in numerous bioactive compounds, including enzyme inhibitors and receptor modulators.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-iodoanilino)-3-oxopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted anilines.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 3-(4-iodoanilino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical intermediates
Mechanism of Action
The mechanism of action of ethyl 3-(4-iodoanilino)-3-oxopropanoate involves its interaction with various molecular targets. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the ester and carbonyl groups can undergo hydrolysis and other metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between Ethyl 3-(4-iodoanilino)-3-oxopropanoate and its analogs based on substituent effects, synthetic routes, and applications:
Key Observations :
Substituent Effects: Electron-Withdrawing Groups (EWGs): Iodo, bromo, and nitro groups enhance electrophilicity at the β-keto position, facilitating nucleophilic attacks (e.g., cyclization to quinolines) . The iodine atom’s polarizability may improve binding in radiopharmaceuticals compared to lighter halogens . Electron-Donating Groups (EDGs): The 4-amino derivative exhibits reduced electrophilicity but serves as a versatile amine for further functionalization (e.g., Schiff base formation) .
Fluorinated derivatives are more straightforward to prepare due to commercial availability of fluoroanilines .
Biological Relevance: The 4-amino derivative is critical in antitubercular drug synthesis, while fluorinated analogs are prioritized in CNS drug discovery due to enhanced blood-brain barrier penetration . Iodinated compounds are underutilized in the evidence but hold promise in targeted cancer therapies (e.g., SIRT2 inhibition) .
Research Findings and Data
Thermal and Solubility Properties :
- Iodo vs. Bromo Analogs: The iodine atom’s larger atomic radius increases molecular weight and may reduce solubility in polar solvents compared to bromo derivatives. For example, Ethyl 3-(4-bromoanilino)-3-oxopropanoate is reported as a solid (mp ~120–125°C), whereas iodinated analogs likely exhibit higher melting points .
- Fluorinated Derivatives: Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is a colorless liquid, indicating superior solubility in organic solvents like ethanol or DMF .
Reactivity in Cyclization Reactions :
- The 2-nitrophenyl derivative undergoes efficient reduction to 2-aminophenyl intermediates, enabling cyclization to 4-hydroxyquinoline-3-carboxylic acid (yield: ~70%) .
- In contrast, bromo and iodo analogs may require harsher conditions for analogous transformations due to stronger C–X bonds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-(4-iodoanilino)-3-oxopropanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of 4-iodoaniline with ethyl 3-oxopropanoate derivatives. A common approach involves reacting 4-iodoaniline with ethyl malonate or its derivatives under acidic or catalytic conditions. For example, analogous compounds (e.g., ethyl 3-(4-fluorophenyl)-3-oxopropanoate) are synthesized using Claisen condensation between substituted benzoyl chlorides and ethyl malonate, followed by aminolysis with the desired aniline . Key factors affecting yield include:
- Catalyst choice : Use of ammonium acetate or molecular sieves (e.g., in ethanol reflux) improves imine formation .
- Temperature : Higher yields are observed under reflux (e.g., 75–80°C for 8–144 hours) .
- Purification : Flash chromatography (petroleum ether:ethyl acetate gradients) is effective for isolating the product .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Characterization relies on:
- Spectroscopy :
- IR : Peaks at ~1740–1660 cm⁻¹ confirm ester (C=O) and amide (N–H/C=O) groups .
- NMR : NMR shows triplet signals for the ethyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 7.0–8.0 ppm). NMR confirms carbonyl carbons (δ 165–175 ppm) .
- Mass Spectrometry : HRMS provides exact mass matching the molecular formula (e.g., [M+H] for CHINO) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 4-iodoanilino group in nucleophilic or electrophilic reactions?
- Methodological Answer : The bulky iodine substituent introduces steric hindrance and electron-withdrawing effects, impacting reactivity:
- Steric Effects : Iodine’s size may reduce regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), requiring optimized catalysts (e.g., Pd(PPh)) .
- Electronic Effects : The electron-deficient aryl ring enhances electrophilic substitution at meta positions. Computational studies (DFT) can model charge distribution and predict reactive sites .
- Experimental Validation : Competitive reactions with iodinated vs. non-iodinated analogs (e.g., 4-fluoro derivatives) highlight rate differences in amidation or cyclization .
Q. How does this compound serve as a precursor in heterocyclic synthesis?
- Methodological Answer : The β-ketoester moiety enables cyclization reactions:
- Pechmann Condensation : Reacting with resorcinol under acidic conditions yields coumarin derivatives (e.g., 7-hydroxy-4-aryl-2H-chromen-2-ones) .
- Pyrimidinone Formation : Condensation with guanidine in ethanol forms pyrimidinones, intermediates for antitubercular agents (e.g., Pks13 inhibitors) .
- Data Table :
| Reaction Type | Conditions | Product Application | Yield | Reference |
|---|---|---|---|---|
| Pechmann | HSO, 52% | Fluorescent probes | 52% | |
| Pyrimidinone | Ethanol reflux, 8h | Tuberculosis inhibitors | 78% |
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
- Methodological Answer : Key challenges include:
- Iodine-Related Byproducts : Detection of dehalogenated products (e.g., ethyl 3-anilino-3-oxopropanoate) via LC-MS with C18 columns and acetonitrile/water gradients .
- Residual Solvents : Headspace GC-MS monitors ethanol or acetic acid residues (limit: <500 ppm per ICH guidelines).
- Stability Studies : Accelerated degradation (40°C/75% RH for 6 months) identifies hydrolytic decomposition products .
Contradictions and Research Gaps
Q. Why do yields vary significantly in analogous syntheses (e.g., 4-iodo vs. 4-fluoro derivatives)?
- Analysis : Fluorine’s smaller size and higher electronegativity facilitate faster nucleophilic substitution compared to iodine. For example, ethyl 3-(4-fluorophenyl)-3-oxopropanoate achieves 92% yield in cross-dehydrogenative coupling, while iodinated analogs may require longer reaction times or higher catalyst loading .
Q. How can computational tools address discrepancies in predicted vs. observed bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the iodinated compound and biological targets (e.g., Mycobacterium tuberculosis Pks13). Discrepancies arise from iodine’s polarizability, which may not be fully captured in force fields. Hybrid QM/MM simulations improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
